Lipophilicity Contrast: 5-Acetamido vs. 5-Amino Analog Determines Membrane Permeability Potential
The target compound's predicted XLogP3 of 1.6 is significantly higher than the 0.9 calculated for its direct 5-amino analog, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (CAS 332114-18-8) [1][2]. This single-point substitution results in a nearly 2-fold increase in calculated lipophilicity, which directly influences passive membrane diffusion rates and solubility profiles in biological assays.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (CAS 332114-18-8) – XLogP3: 0.9 |
| Quantified Difference | ΔXLogP3 = +0.7 (target compound is 78% more lipophilic on a linear scale) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release). |
Why This Matters
For procurement, this data justifies selecting the acetamido derivative over the amino analog when higher membrane permeability is a required property of the assay or model system.
- [1] PubChem Compound Summary for CID 897625, '2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide', National Center for Biotechnology Information. Accessed via: https://pubchem.ncbi.nlm.nih.gov/compound/392293-45-7. View Source
- [2] PubChem Compound Summary for CID 2928342, '2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide', National Center for Biotechnology Information. Accessed via: https://pubchem.ncbi.nlm.nih.gov/compound/332114-18-8. View Source
